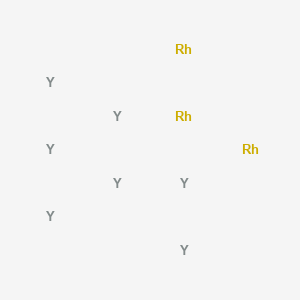

Rhodium;yttrium

Description

Historical Context of Rare Earth-Transition Metal Alloy Development

The exploration of rare earth-transition metal alloys began in earnest during the late 19th and early 20th centuries, driven by the discovery of rare earth elements such as yttrium and their unique electronic configurations. Early work focused on isolating these elements from mineral ores like gadolinite and monazite, which often contained mixtures of rare earths alongside transition metals. By the 1920s, researchers recognized that combining rare earths with transition metals could yield materials with exceptional magnetic and catalytic properties. For example, alloys like platinum-iridium and cobalt-gadolinium were developed for industrial applications, laying the groundwork for later studies of yttrium-containing systems.

A critical milestone emerged in the mid-20th century with the development of advanced characterization techniques, such as X-ray diffraction and electron microscopy, which enabled precise analysis of intermetallic phases. During this period, yttrium gained attention for its ability to modify the electronic structure of transition metals like rhodium, leading to stabilized intermediate phases with non-trivial stoichiometries (e.g., YRh₂, YRh₃). However, early studies were constrained by limited purity of starting materials and insufficient computational tools to model these complex systems.

Table 1: Key Historical Milestones in Rare Earth-Transition Metal Alloy Research

Current Knowledge Gaps in Rhodium-Yttrium Intermetallic Systems

Despite progress in rare earth-transition metal research, fundamental questions persist regarding Y-Rh intermetallics. One major gap lies in the incomplete understanding of their phase equilibria. While binary phase diagrams suggest the existence of compounds such as YRh₃ and YRh₂, experimental validation under varying temperatures and pressures remains sparse. For instance, the stability of YRh₃ above 800°C has been theorized but not conclusively demonstrated, leaving uncertainties about its applicability in high-temperature environments.

Another unresolved area involves the magnetic behavior of Y-Rh compounds. Rhodium, a platinum-group metal, typically exhibits paramagnetism, but its coupling with yttrium’s 4d-electrons can induce complex magnetic ordering. Recent studies of analogous systems, such as gadolinium-cobalt (Gd-Co), have shown that subtle changes in rare earth concentration dramatically alter coercivity and anisotropy. In Y-Rh systems, preliminary data suggest the possibility of weak perpendicular magnetic anisotropy, yet the underlying mechanisms—whether stemming from spin-orbit interactions or crystal field effects—remain unverified.

Finally, synthesis methods for Y-Rh intermetallics lag behind those for more common alloys. Traditional arc-melting techniques often result in inhomogeneous microstructures due to the high melting points of both elements (yttrium: 1526°C; rhodium: 1964°C). While magnetron sputtering has been employed for thin-film deposition in systems like Gd-Fe-Co, its adaptation to Y-Rh requires optimization to control stoichiometry and crystallinity.

Challenges in Y-Rh Intermetallic Research

- Phase Stability : Lack of high-resolution data on phase transitions under non-ambient conditions.

- Magnetic Interactions : Unclear dominance of exchange coupling vs. crystal field effects in determining anisotropy.

- Synthesis Limitations : Inadequate techniques for bulk single-crystal growth or defect-free thin films.

Properties

CAS No. |

12038-94-7 |

|---|---|

Molecular Formula |

Rh3Y7 |

Molecular Weight |

931.0574 g/mol |

IUPAC Name |

rhodium;yttrium |

InChI |

InChI=1S/3Rh.7Y |

InChI Key |

JVAWOKOUNYSDJR-UHFFFAOYSA-N |

Canonical SMILES |

[Y].[Y].[Y].[Y].[Y].[Y].[Y].[Rh].[Rh].[Rh] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Rhodium;yttrium can be synthesized using various methods, including solid-state reactions and high-temperature techniques. One common method involves the direct combination of elemental rhodium and yttrium at high temperatures. The reaction typically takes place in a vacuum or inert atmosphere to prevent oxidation. The resulting intermetallic compound is then annealed to achieve the desired crystalline structure .

Industrial Production Methods: Industrial production of this compound involves similar high-temperature synthesis techniques. The process may include additional steps such as purification and alloying to enhance the compound’s properties. The use of advanced techniques like full-potential linearized augmented plane wave (FP-LAPW) method within density functional theory helps in optimizing the synthesis process and ensuring the desired properties of the compound .

Chemical Reactions Analysis

Types of Reactions: Rhodium;yttrium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique electronic structure and the presence of both rhodium and yttrium atoms.

Common Reagents and Conditions: Common reagents used in reactions with this compound include oxygen, halogens, and acids. For example, when heated in air, this compound can combine with oxygen to form oxides. Similarly, it reacts with halogens like chlorine and bromine at high temperatures to form halides .

Major Products Formed: The major products formed from these reactions include rhodium oxides, yttrium oxides, and various halides. These products are valuable in different industrial applications due to their unique properties .

Scientific Research Applications

There is no known compound with the name "Rhodium;yttrium" or "Rhodiumyttrium". However, both rhodium and yttrium are elements with various applications.

Yttrium Applications

Yttrium is a chemical element with the symbol Y and atomic number 39 . Some of its applications include:

Consumer Applications:

- Yttrium compounds are used in color television cathode ray tubes, specifically the red component, where yttrium collects energy from the electron gun and passes it to the europium (Eu3+) phosphor, which emits the red color .

- Yttrium aluminum garnet (YAG) is useful for phosphors and is an important component of white LEDs .

- Yttria is used as a sintering additive in the production of porous silicon nitride .

- Yttrium compounds are used as a catalyst for ethylene polymerization .

- Yttrium is used on the electrodes of some high-performance spark plugs .

- Yttrium is used in gas mantles for propane lanterns as a replacement for thorium .

- Yttrium can be combined with indium and manganese to form an intensely blue, non-toxic, inert, fade-resistant pigment called YInMn blue .

Medical Applications:

- The radioisotope yttrium-90 is used to label drugs for treating various cancers, including lymphoma, leukemia, and cancers of the liver, ovary, colorectum, pancreas, and bone .

- Radioembolization, a low toxicity, targeted liver cancer therapy, uses millions of tiny beads made of glass or resin containing yttrium-90 to deliver radiation directly to liver tumors .

- Yttrium-90 needles have been used to sever pain-transmitting nerves in the spinal cord and to carry out radionuclide synovectomy in the treatment of inflamed joints .

- A neodymium-doped yttrium–aluminum–garnet laser has been used in robot-assisted radical prostatectomy .

Other Applications:

- Yttrium is used in small quantities in the cathodes of some Lithium iron phosphate batteries (LFP), known as LiFeYPO4 or LYP . These batteries offer high energy density, good safety, and long life, with LYP providing higher cathode stability .

Rhodium Applications

Rhodium is a chemical element with the symbol Rh and atomic number 45 . Some applications of rhodium include:

- Catalytic converters: Rhodium is primarily used in automobiles as a catalytic converter, which changes harmful unburned hydrocarbons, carbon monoxide, and nitrogen oxide exhaust emissions into less noxious gases .

- Chemical Industry: Rhodium catalysts are used in some industrial processes, notably those involving carbon monoxide . Rhodium iodides catalyze the carbonylation of methanol to produce acetic acid in the Monsanto process . Rhodium-based complexes are the dominant catalysts for hydroformylation, which converts alkenes to aldehydes .

- Alloying agent: Rhodium is used as an alloying agent for hardening and improving the corrosion resistance of platinum and palladium . These alloys are used in furnace windings, bushings for glass fiber production, thermocouple elements, electrodes for aircraft spark plugs, and laboratory crucibles .

- Electrical contacts: Rhodium is used in electrical contacts because of its small electrical resistance, small and stable contact resistance, and great corrosion resistance .

- Optical instruments: Rhodium plated by either electroplating or evaporation is extremely hard and useful for optical instruments .

- Mammography systems: Rhodium is used in filters in mammography systems for the characteristic X-rays it produces .

- Neutron detectors: Rhodium neutron detectors are used in nuclear reactors to measure neutron flux levels .

Yttrium and Rhodium Together

Mechanism of Action

The mechanism by which rhodium;yttrium exerts its effects involves its interaction with various molecular targets and pathways. In therapeutic applications, rhodium complexes have shown anticancer, antibacterial, antifungal, antiviral, and antiparasitic activities. These activities are mediated through interactions with biomolecules such as DNA, RNA, protein kinases, and other relevant targets

Comparison with Similar Compounds

Atomic and Physical Properties

| Property | Rhodium (Rh) | Yttrium (Y) |

|---|---|---|

| Atomic Number | 45 | 39 |

| Density (g/cm³) | 12.41 | 4.47 |

| Melting Point (°C) | 1,964 | 1,522 |

| Oxidation States | +1, +2, +3, +4 | +3 (primary) |

| Electronegativity (Pauling) | 2.28 | 1.22 |

| Key Applications | Catalysis, jewelry, electronics | Superconductors, lasers, lubricants |

Chemical Behavior and Compound Stability

Rhodium Compounds :

- Coordination Chemistry : Rhodium(III) forms octahedral complexes with ligands like hydroxamates (e.g., [Rh(HX)₃], where HX = hydroxamic acid) . These complexes are pivotal in catalysis and medicinal chemistry.

- Catalytic Activity : Rhodium catalyzes olefination and deuteration reactions in organic synthesis, enabling efficient C–H bond functionalization .

- Protein Interactions : Rhodium compounds interact with proteins to create artificial metalloenzymes, though these interactions lack biological significance .

Yttrium Compounds :

- Hydrides: Yttrium trihydride (YH₃) exhibits applications in hydrogen storage and high-pressure chemistry, with novel allotropes (hP3-Y-II, tI8-Y) discovered at >120 GPa .

- Oxides: Nanoscale Y₂O₃ particles enhance tribological properties, reducing wear by forming yttrium-enriched surface layers (0.6–0.7% Y concentration) .

- Citrates : Yttrium citrate synthesis involves transforming Y(OH)₃ into stable complexes, critical for biomedical imaging and drug delivery .

Market and Industrial Comparison

Price Volatility and Supply Trends

| Parameter | Rhodium | Yttrium |

|---|---|---|

| Price (2014 avg.) | $1,066–$2,453 per troy ounce | $3–$5 per kg (oxide form) |

| Historical Volatility | Extreme (2008: $1,000–$10,100/oz) | Moderate (driven by rare-earth demand) |

| Key Suppliers | South Africa, Russia | China, Australia |

Rhodium : Price volatility stems from its scarcity and reliance on automotive demand. Post-2008, prices stabilized but remain sensitive to industrial shifts .

Yttrium : Less volatile due to diversified applications, though supply chains are influenced by rare-earth geopolitics .

Research Trends and Innovations

Yttrium: High-Pressure and Material Science

- High-Pressure Phases: Laser-heated diamond anvil cell experiments revealed two yttrium allotropes at 120–138 GPa, expanding knowledge of rare-earth behavior under extreme conditions .

- Lubricant Additives: Y₂O₃ nanoparticles (2–3% surface concentration) reduce friction coefficients by 40% in industrial machinery .

Q & A

Q. What are the optimal synthetic methods for preparing rhodium-yttrium bimetallic complexes, and how can their structural purity be validated?

- Methodological Answer: Rhodium-yttrium complexes are typically synthesized via co-precipitation, sol-gel methods, or organometallic precursor reactions. For purity validation, use X-ray diffraction (XRD) to confirm crystallinity, inductively coupled plasma mass spectrometry (ICP-MS) for elemental composition, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Cross-reference with literature-reported lattice parameters and bond lengths to ensure structural fidelity .

Q. Which spectroscopic and computational techniques are most suitable for probing rhodium-yttrium interactions in catalytic systems?

- Methodological Answer: X-ray absorption spectroscopy (XAS) is critical for analyzing local coordination environments, while solid-state NMR can elucidate electronic interactions between Rh and Y. Pair these with density functional theory (DFT) calculations to model bonding and charge-transfer dynamics. Validate computational models against experimental spectra to minimize systematic errors .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic activities of rhodium-yttrium systems for C-H bond activation?

- Methodological Answer: Discrepancies often arise from variations in precursor ligands, solvent effects, or reaction temperatures. Conduct a meta-analysis of existing studies using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to isolate variables. Reproduce key experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) and perform error-propagation analysis to identify dominant sources of variability .

Q. What experimental strategies can elucidate the mechanism of heteroatom-directed C-H functionalization catalyzed by rhodium-yttrium complexes?

- Methodological Answer: Use kinetic isotope effect (KIE) studies to distinguish between concerted and stepwise mechanisms. Employ in situ XAS or Raman spectroscopy to track intermediate species. Design substrate analogues with steric or electronic perturbations to test the directing group’s role. Compare results with Rh-only systems to isolate yttrium’s contribution to catalytic selectivity .

Q. How can computational modeling guide the design of rhodium-yttrium catalysts for asymmetric synthesis?

- Methodological Answer: Apply molecular dynamics (MD) simulations to predict enantioselectivity based on transition-state geometries. Calibrate models using experimental enantiomeric excess (ee) data. Incorporate machine learning to optimize ligand-yttrium coordination parameters, focusing on steric bulk and electronic donating/withdrawing effects. Validate predictions via catalytic cycles with chiral ligands like BINAP or phosphoramidites .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing catalytic turnover frequencies (TOFs) in rhodium-yttrium systems with high data variance?

- Methodological Answer: Use non-parametric tests (e.g., Mann-Whitney U) for small datasets with non-normal distributions. For larger datasets, apply multivariate regression to deconvolute the effects of temperature, pressure, and catalyst loading. Include error bars representing 95% confidence intervals in TOF plots and report R² values to quantify model fit .

Q. How can researchers ensure reproducibility in rhodium-yttrium nanoparticle synthesis across laboratories?

- Methodological Answer: Standardize protocols using the International Council for Harmonisation (ICH) Q2 guidelines. Document solvent purity (e.g., HPLC-grade), stirring rates, and aging times. Share raw characterization data (XRD, TEM) via open-access repositories and provide step-by-step video protocols for critical steps like centrifugation or calcination .

Experimental Design

Q. What criteria should guide the selection of substrates for testing rhodium-yttrium catalysts in cross-coupling reactions?

- Methodological Answer: Prioritize substrates with diverse electronic profiles (e.g., electron-deficient aryl halides vs. electron-rich alkenes) to assess catalyst versatility. Include sterically hindered substrates (e.g., ortho-substituted arenes) to evaluate yttrium’s role in stabilizing transition states. Use control experiments with yttrium-free systems to isolate its impact on reaction efficiency .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling yttrium precursors in rhodium-catalyzed reactions?

- Methodological Answer: Yttrium nitrate and chloride salts are hygroscopic and can release toxic fumes upon decomposition. Use gloveboxes for air-sensitive syntheses and conduct reactions in fume hoods with HEPA filters. Regularly monitor workplace air for particulate Y using OSHA-approved methods (e.g., NIOSH 7300). Dispose of waste via certified facilities for heavy-metal containment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.